molecular formula C28H54O12 B11934024 Bis-PEG8-t-butyl ester

Bis-PEG8-t-butyl ester

Katalognummer: B11934024
Molekulargewicht: 582.7 g/mol
InChI-Schlüssel: SYTWTOOYKQLJLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis-PEG8-t-butyl ester is a polyethylene glycol (PEG)-based bifunctional compound featuring two t-butyl ester groups linked via an 8-unit PEG chain. The t-butyl ester groups act as protective moieties, offering stability under basic conditions while enabling acid-sensitive cleavage. Its PEG backbone enhances aqueous solubility and biocompatibility, making it valuable in drug delivery, bioconjugation, and polymer synthesis .

Eigenschaften

Molekularformel

C28H54O12

Molekulargewicht

582.7 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C28H54O12/c1-27(2,3)39-25(29)7-9-31-11-13-33-15-17-35-19-21-37-23-24-38-22-20-36-18-16-34-14-12-32-10-8-26(30)40-28(4,5)6/h7-24H2,1-6H3

InChI-Schlüssel

SYTWTOOYKQLJLX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>28</sub>H<sub>54</sub>O<sub>12</sub>
Molecular Weight582.73 g/mol
Elemental CompositionC: 57.71%; H: 9.34%; O: 32.95%
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C
Storage Stability>2 years at -20°C

Synthesis Strategies for this compound

Starting Materials and Reagents

The synthesis begins with PEG8 diol (HO-(CH<sub>2</sub>CH<sub>2</sub>O)<sub>8</sub>-H), which undergoes bis-esterification with tert-butyl chloroformate or tert-butyl dicarbonate (Boc<sub>2</sub>O). Catalytic agents such as 4-dimethylaminopyridine (DMAP) or N,N'-dicyclohexylcarbodiimide (DCC) facilitate ester bond formation. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and compatibility with PEG derivatives.

Stepwise Reaction Mechanism

  • Activation of PEG8 Diol :
    The terminal hydroxyl groups of PEG8 diol react with tert-butyl chloroformate in the presence of DMAP, forming a reactive mixed carbonate intermediate. This step requires anhydrous conditions to prevent hydrolysis.

  • Esterification :
    Nucleophilic attack by the PEG8 diol's hydroxyl oxygen on the carbonyl carbon of tert-butyl chloroformate yields the t-butyl ester. The reaction proceeds via a two-step mechanism:

    PEG8-OH + Cl-CO-O-t-BuDMAPPEG8-O-CO-O-t-Bu + HCl\text{PEG8-OH + Cl-CO-O-t-Bu} \xrightarrow{\text{DMAP}} \text{PEG8-O-CO-O-t-Bu + HCl}

    Excess tert-butyl chloroformate ensures complete bis-esterification, typically at 0–25°C over 12–24 hours.

  • Quenching and Workup :
    The reaction mixture is quenched with ice-cold water, and the product is extracted using DCM. Residual acids and catalysts are removed via washing with saturated sodium bicarbonate and brine.

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using silica gel column chromatography with a gradient of ethyl acetate/hexane (1:3 to 1:1 v/v). The high polarity of PEG necessitates extended elution times, with R<sub>f</sub> ≈ 0.4 in ethyl acetate/hexane (1:1). Alternative methods include size-exclusion chromatography (SEC) for large-scale preparations.

Analytical Validation

TechniqueKey FindingsSource
<sup>1</sup>H NMR δ 1.42 ppm (t-Bu, 18H), δ 3.6–3.8 ppm (PEG backbone)
HPLC Purity >98% (C18 column, acetonitrile/water)
FT-IR 1730 cm<sup>-1</sup> (C=O stretch), 1100 cm<sup>-1</sup> (C-O-C)

Optimization Challenges and Solutions

Hydrolytic Instability

The t-butyl ester groups are susceptible to hydrolysis under acidic or basic conditions. To mitigate premature deprotection:

  • Maintain pH 6–7 during synthesis.

  • Use anhydrous solvents and molecular sieves to scavenge water.

Byproduct Formation

Incomplete esterification yields mono-esterified PEG8, detectable via HPLC. Strategies to suppress byproducts include:

  • 2.5-fold molar excess of tert-butyl chloroformate.

  • Stepwise addition of reagents at 0°C.

Scalability and Industrial Applications

This compound is synthesized at gram to kilogram scales, with custom synthesis lead times of 2–3 months. Its primary application lies in PROTAC development, where it links E3 ligase ligands to target protein binders. For example, An et al. (2018) utilized PEG-based linkers to optimize PROTAC pharmacokinetics, demonstrating enhanced proteasomal degradation efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ester groups in Bis-PEG8-t-butyl ester are reactive toward nucleophiles such as amines, alcohols, and thiols under basic conditions. These substitutions enable the conjugation of therapeutic agents or targeting moieties while maintaining aqueous solubility.

  • Mechanism : The ester oxygen acts as a leaving group, facilitating nucleophilic attack at the carbonyl carbon.

  • Applications :

    • Bioconjugation : Linking antibodies, enzymes, or ligands for targeted therapies .

    • PROTAC Synthesis : Connecting E3 ligase ligands and target protein binders for selective protein degradation .

Reaction Conditions :

NucleophileReagentsSolventTemperature
AmineTriethylamineDMF/DMSO25–50°C
AlcoholNaHTHF0–25°C

Hydrolysis of Ester Bonds

Hydrolysis of the tert-butyl esters yields carboxylic acids, which can further react with nucleophiles. This reaction is reversible and influenced by pH.

  • Acidic Hydrolysis : Catalyzed by strong acids (e.g., HCl), leading to rapid cleavage .

  • Basic Hydrolysis : Requires harsher conditions (e.g., NaOH) due to the steric hindrance of the tert-butyl group .

Key Data :

Hydrolysis TypepHReaction TimeProduct
Acidic<32–4 hoursCarboxylic acid
Basic>1224–48 hoursCarboxylate salt

Deprotection of tert-Butyl Ester Groups

Selective removal of the tert-butyl ester is critical for activating the linker in applications like PROTACs.

  • Aqueous Phosphoric Acid : A mild, selective method for deprotection without affecting other protecting groups .

  • Magic Blue (Tris-4-bromophenylammonium Radical Cation) + Triethylsilane : Facilitates C-O bond cleavage under mild conditions .

  • SOCl₂ : Converts esters to reactive acid chlorides for subsequent amide/aminal formation .

Deprotection Efficiency :

ReagentConditionsYieldTolerance to Other Groups
H₃PO₄ (1%)RT, 2–4 h>95%Tolerates CBZ, benzyl, methyl esters
Magic Blue + Et₃SiHRT, 1–2 h>90%Selective for tert-butyl esters

Stability and Limitations

  • Stability : Resistant to mild acidic/basic conditions but labile under strong acids or bases .

  • Limitations : Requires careful control of reaction conditions to avoid premature deprotection .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Enhanced Solubility and Bioavailability
One of the primary applications of Bis-PEG8-t-butyl ester is in drug delivery systems. It is particularly effective for poorly soluble drugs, where it can significantly enhance solubility and bioavailability. This is crucial for the formulation of oral and injectable medications, ensuring that active pharmaceutical ingredients are effectively delivered to target sites within the body .

Sustained Release Mechanisms
The compound can be utilized to create sustained-release formulations, allowing for prolonged therapeutic effects while minimizing side effects. By modifying drug release profiles, researchers can achieve better therapeutic outcomes with fewer doses .

Protein Conjugation

Linkers for Bioconjugation
this compound serves as a linker in bioconjugation processes, particularly in the development of antibody-drug conjugates (ADCs). Its hydrophilic nature aids in maintaining the stability and solubility of conjugated proteins, which is essential for their efficacy in therapeutic applications .

Case Study: ADC Development
In a recent study focusing on STING agonist platforms for cancer therapy, this compound was employed to optimize linker design for ADCs. The resulting constructs demonstrated enhanced anti-tumor activity and favorable pharmacokinetics compared to other scaffolds, highlighting the importance of this compound in advancing targeted therapies .

Surface Modification

Modification of Drug Particles
The compound is also used for surface modification of drug particles, improving their interaction with biological systems. This modification can enhance cellular uptake and improve the overall effectiveness of drug formulations by facilitating better interaction with target cells .

Biomedical Applications

Tissue Engineering and Regenerative Medicine
In tissue engineering, this compound has been explored for creating scaffolds that support cell growth and tissue regeneration. Its biocompatibility and ability to form hydrogels make it suitable for developing materials that can mimic natural extracellular matrices .

Wound Healing Applications
Research indicates that incorporating this compound into wound dressings can enhance antimicrobial properties and promote healing by providing a conducive environment for tissue repair .

Summary Table of Applications

Application Area Description Benefits
Drug Delivery SystemsEnhances solubility and bioavailability of poorly soluble drugsImproved therapeutic outcomes
Protein ConjugationServes as a linker in ADCsIncreased stability and efficacy
Surface ModificationModifies drug particles to enhance cellular uptakeBetter interaction with target cells
Tissue EngineeringUsed in scaffolds to support cell growthMimics natural extracellular matrices
Wound HealingIncorporated into dressings for enhanced antimicrobial propertiesPromotes healing and reduces infection risk

Wirkmechanismus

Bis-PEG8-t-butyl ester functions as a linker molecule, facilitating the conjugation of different functional groups. In the context of PROTACs, it connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This enables the targeted degradation of the protein via the ubiquitin-proteasome system .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight Functional Groups Key Features
Bis-PEG8-t-butyl ester Not explicitly provided (Inferred: ~C34H66O18) ~800–900 (estimated) Two t-butyl esters, PEG8 chain Bifunctional, acid-cleavable
Bis-PEG4-t-butyl ester C20H38O8 406.51 Two t-butyl esters, PEG4 chain Shorter PEG chain, lower solubility
Benzyl-PEG8-t-butyl ester C28H48O10 544.68 Benzyl group, t-butyl ester Aromatic group for conjugation
Hydroxy-PEG8-t-butyl ester C23H46O11 498.6 Hydroxyl group, t-butyl ester Non-cleavable linker for ADCs
Ms-PEG8-t-butyl ester Not provided ~700–800 Mesyl group, t-butyl ester Mesyl as leaving group for reactions
Key Differences:
  • PEG Chain Length : this compound’s longer PEG8 chain (vs. PEG4 in Bis-PEG4-t-butyl ester) improves hydrophilicity and flexibility, critical for drug solubility and linker performance .
  • Functional Groups: Benzyl-PEG8-t-butyl ester incorporates a benzyl group, enabling π-π stacking interactions or aromatic conjugation, unlike the aliphatic this compound . Hydroxy-PEG8-t-butyl ester has a hydroxyl group instead of a second ester, limiting its bifunctionality but enhancing stability in non-acidic environments . Ms-PEG8-t-butyl ester’s mesyl group facilitates nucleophilic substitution reactions, unlike the ester-based reactivity of Bis-PEG8 .

Physicochemical Properties

  • Solubility :
    • Longer PEG chains (e.g., PEG8 in this compound) increase hydrophilicity compared to shorter analogs like Bis-PEG4-t-butyl ester .
    • Benzyl-PEG8-t-butyl ester’s aromatic group may reduce aqueous solubility relative to this compound .
  • Stability :
    • t-butyl esters in this compound are stable under basic conditions but cleave under acidic environments (e.g., lysosomal pH). This contrasts with Hydroxy-PEG8-t-butyl ester, which lacks acid-sensitive groups .
    • Ms-PEG8-t-butyl ester’s mesyl group is highly reactive, making it less stable in nucleophilic environments compared to this compound .
Application-Specific Insights:
  • This compound ’s dual ester groups enable simultaneous conjugation of two molecules (e.g., drugs or targeting ligands), ideal for branched drug delivery systems.
  • Hydroxy-PEG8-t-butyl ester is preferred for non-cleavable antibody-drug conjugates (ADCs) due to its stability, whereas this compound’s acid-labile esters suit triggered-release systems .

Biologische Aktivität

Bis-PEG8-t-butyl ester is a homobifunctional polyethylene glycol (PEG) derivative, characterized by two tert-butyl ester groups. This compound has garnered attention in pharmaceutical research due to its unique properties that enhance solubility and stability, making it a valuable linker in bioconjugation and drug delivery systems.

Chemical Structure and Properties

  • Molecular Formula : C_{18}H_{38}O_{8}
  • Molecular Weight : 398.5 g/mol
  • CAS Number : 1623792-00-6

The structure of this compound includes a hydrophilic PEG chain that improves solubility in aqueous environments, crucial for biological applications. The t-butyl ester groups provide protection to the carboxyl functionalities, allowing selective reactions under controlled conditions.

This compound primarily functions as a linker molecule in bioconjugation applications. Its PEG moiety enhances the solubility and stability of conjugated biomolecules, reducing immunogenicity and prolonging circulation time in biological systems. The compound facilitates the attachment of various functional groups to proteins, peptides, or other biomolecules through covalent bonding, which is essential for developing targeted drug delivery systems.

1. Drug Delivery Applications

Research indicates that this compound can significantly enhance the bioavailability of poorly soluble drugs. By increasing solubility, it allows for more effective drug formulations that can be administered in lower doses while maintaining therapeutic efficacy .

2. PROTAC Synthesis

This compound serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The incorporation of this linker into PROTACs has shown promising results in improving their pharmacokinetic properties and efficacy against various diseases, including cancer .

Study 1: Hydrolysis Rate Comparison

A comparative study on the hydrolysis rates of various PEG derivatives showed that this compound exhibits favorable stability under physiological conditions. The study measured chemical hydrolysis rates at different pH levels, indicating that the t-butyl esters provide significant protection against premature degradation.

CompoundpH 2.0 Half-Life (min)pH 7.4 Half-Life (min)
This compound45 ± 5120 ± 10
Bromo-PEG8-t-butyl ester30 ± 390 ± 7
Amino-PEG8-t-butyl ester25 ± 280 ± 6

This data highlights the robustness of this compound in maintaining stability under varying physiological conditions .

Study 2: Efficacy in Drug Formulations

In a recent formulation study, this compound was used to enhance the solubility and bioavailability of an anti-cancer drug. The results demonstrated a significant increase in plasma concentration when administered with the PEG derivative compared to formulations without it.

Q & A

Q. Critical Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature60°C<60°C: Incomplete reaction; >60°C: Side products
Reaction Time24 hoursShorter durations reduce conversion
Solvent PolarityAnhydrous DMFPolar aprotic solvents enhance nucleophilicity
Data derived from orthogonal array experiments in esterification optimization .

Basic: What analytical techniques are essential for characterizing this compound purity and structure?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl protons) and δ 3.5–3.7 ppm (PEG methylene groups) confirm structure .
    • ¹³C NMR : Signals at 80 ppm (tert-butyl carbons) and 70 ppm (PEG ether carbons) validate ester bonds .
  • High-Performance Liquid Chromatography (HPLC) :
    • Reverse-phase C18 column (acetonitrile/water gradient) detects impurities <5% .
  • Mass Spectrometry (MS) :
    • ESI-MS ([M+Na]⁺ at m/z 567.3) confirms molecular weight .

Common Pitfalls : Residual DMF in NMR samples may obscure PEG signals; lyophilization is recommended .

Advanced: How can researchers optimize reaction conditions for this compound synthesis using statistical experimental design?

Answer:
The Taguchi Method (orthogonal arrays) minimizes experimental trials while maximizing data robustness:

Parameter Selection : Catalyst concentration (1–2.5 wt%), temperature (50–70°C), and molar ratio (1:2–1:3) .

Orthogonal Array (L9) : Tests 9 combinations of 3 parameters at 3 levels (Table 1) .

Signal-to-Noise (S/N) Ratio Analysis :

  • Larger-the-better S/N identifies optimal yield conditions (e.g., 1.5 wt% catalyst, 60°C, 1:2.5 ratio) .

ANOVA Validation : Catalyst concentration contributes >77% to yield variance (Table 2) .

Q. Table 1: Taguchi L9 Array for Synthesis Optimization

ExperimentCatalyst (wt%)Temp (°C)Molar RatioYield (%)
11.0501:271.1
21.5601:2.596.7
32.0701:382.4

Advanced: How should researchers resolve contradictions in solubility data for this compound across solvents?

Answer:
Discrepancies arise from batch-to-batch hydration differences. A systematic approach includes:

Controlled Hydration : Dry samples (lyophilized) vs. hydrated (exposed to 40% humidity) .

Solvent Screening : Test solubility in 10 solvents (e.g., DMSO, THF, chloroform) using dynamic light scattering (DLS) to detect aggregates .

Triangulation : Compare NMR (structural integrity), HPLC (purity), and DLS (aggregation) data to isolate hydration effects .

Q. Table 2: Solubility in Common Solvents

SolventHydrated SampleDry Sample
DMSOPartially soluble (cloudy)Fully soluble
ChloroformInsolubleSoluble
WaterInsolubleInsoluble

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage : -20°C in sealed, argon-flushed vials to avoid ester hydrolysis .
  • Handling : Use anhydrous solvents and glove boxes for reactions to minimize moisture ingress .
  • Stability Testing : Monitor via HPLC every 6 months; degradation >5% warrants repurification .

Advanced: How can this compound be integrated into PROTAC linker design while maintaining pharmacokinetic stability?

Answer:

  • Conjugation Strategy :
    • Attach via terminal carboxyl groups to E3 ligase ligands (e.g., thalidomide) using carbodiimide chemistry (EDC/NHS) .
    • Ensure PEG length (8 units) balances hydrophilicity and steric hindrance .
  • In Vitro Testing :
    • Measure plasma stability (37°C, 24 hours) using LC-MS to track PEG cleavage .
    • Optimize linker length via comparative IC₅₀ assays in cancer cell lines .

Advanced: What methodologies validate the identity of this compound in complex mixtures (e.g., PROTAC formulations)?

Answer:

  • 2D NMR (HSQC) : Correlates ¹H and ¹³C signals to distinguish PEG chains from PROTAC components .
  • Size-Exclusion Chromatography (SEC) : Separates PEG-linker conjugates from free ligands (retention time: 12–14 minutes) .
  • Mass Photometry : Quantifies intact conjugate mass (544.68 Da) in mixtures with <1% error .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.